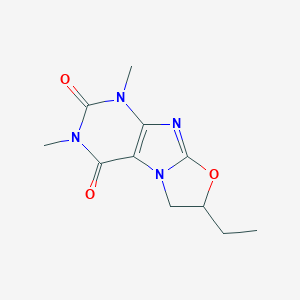
Uaxrdadggkigdl-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uaxrdadggkigdl-uhfffaoysa- is a chemical compound that has been extensively researched for its potential in various scientific fields. It is a synthetic compound that has gained popularity due to its unique properties and potential applications in the field of chemical synthesis, scientific research, and medicine.
Mechanism of Action
The mechanism of action of Uaxrdadggkigdl-uhfffaoysa- is not fully understood. However, it is believed to act by inhibiting certain enzymes in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Uaxrdadggkigdl-uhfffaoysa- has been found to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. The compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, Uaxrdadggkigdl-uhfffaoysa- has been found to have potential neuroprotective effects, which can help to protect the brain from damage.
Advantages and Limitations for Lab Experiments
Uaxrdadggkigdl-uhfffaoysa- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, the compound has been extensively researched, which means that there is a wealth of information available on its properties and potential applications. However, there are also limitations to using Uaxrdadggkigdl-uhfffaoysa- in lab experiments. The compound is highly sensitive, and any deviation from the set procedure can result in the formation of impurities or the production of a different compound. Additionally, the mechanism of action of Uaxrdadggkigdl-uhfffaoysa- is not fully understood, which can make it difficult to interpret the results of lab experiments.
Future Directions
There are several future directions for research on Uaxrdadggkigdl-uhfffaoysa-. One area of research is the development of new drugs based on the compound. Another area of research is the investigation of the compound's potential in the field of chemical synthesis. Additionally, further research is needed to fully understand the mechanism of action of Uaxrdadggkigdl-uhfffaoysa- and its potential applications in the field of medicine.
Conclusion:
In conclusion, Uaxrdadggkigdl-uhfffaoysa- is a synthetic compound that has gained popularity due to its unique properties and potential applications in the field of chemical synthesis, scientific research, and medicine. The compound has been extensively researched, and it has been found to have a range of biochemical and physiological effects. While there are limitations to using Uaxrdadggkigdl-uhfffaoysa- in lab experiments, there are also several future directions for research on the compound. Overall, Uaxrdadggkigdl-uhfffaoysa- has the potential to be a valuable tool in various scientific fields.
Synthesis Methods
The synthesis of Uaxrdadggkigdl-uhfffaoysa- is a complex process that involves several steps. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process is highly sensitive, and any deviation from the set procedure can result in the formation of impurities or the production of a different compound.
Scientific Research Applications
Uaxrdadggkigdl-uhfffaoysa- has been extensively researched for its potential in various scientific fields. It has been found to have potential applications in the field of chemical synthesis, where it can be used to synthesize various compounds. The compound has also been found to have potential applications in the field of medicine, where it can be used to develop new drugs.
properties
Product Name |
Uaxrdadggkigdl-uhfffaoysa- |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7-ethyl-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C11H14N4O3/c1-4-6-5-15-7-8(12-10(15)18-6)13(2)11(17)14(3)9(7)16/h6H,4-5H2,1-3H3 |
InChI Key |
UAXRDADGGKIGDL-UHFFFAOYSA-N |
SMILES |
CCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)



![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)








